![molecular formula C16H14F9N3O B11113598 N'-{(1E,2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-2,2,3,3,4,4,5,5,5-nonafluoropentanehydrazide](/img/structure/B11113598.png)
N'-{(1E,2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-2,2,3,3,4,4,5,5,5-nonafluoropentanehydrazide
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Overview
Description
N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a propenylidene linkage, and a nonafluoropentanehydrazide moiety
Preparation Methods
The synthesis of N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE typically involves multiple steps. One common synthetic route starts with the preparation of the dimethylaminophenylpropenylidene intermediate, which is then reacted with nonafluoropentanehydrazide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Chemical Reactions Analysis
N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials, including polymers and dyes.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the nonafluoropentanehydrazide moiety can enhance the compound’s stability and bioavailability. These interactions can modulate various cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar compounds to N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE include:
Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo]-: This compound shares the dimethylamino group and aromatic structure but differs in its azo linkage and nitro group.
N,N,N’,N’-tetramethyl-p-phenylenediamine: This compound has a similar dimethylamino group but lacks the propenylidene and nonafluoropentanehydrazide moieties.
The uniqueness of N’-{(1E,2E)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPEN-1-YLIDENE}-2,2,3,3,4,4,5,5,5-NONAFLUOROPENTANEHYDRAZIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14F9N3O |
---|---|
Molecular Weight |
435.29 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-2,2,3,3,4,4,5,5,5-nonafluoropentanamide |
InChI |
InChI=1S/C16H14F9N3O/c1-28(2)11-7-5-10(6-8-11)4-3-9-26-27-12(29)13(17,18)14(19,20)15(21,22)16(23,24)25/h3-9H,1-2H3,(H,27,29)/b4-3+,26-9+ |
InChI Key |
NZEURUUMWLESCL-FXLZSLRCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=N/NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NNC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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